molecular formula C8H14ClNO B8674798 1-Piperidinepropanoyl chloride CAS No. 54872-83-2

1-Piperidinepropanoyl chloride

Cat. No.: B8674798
CAS No.: 54872-83-2
M. Wt: 175.65 g/mol
InChI Key: UCKPDEJTQRIACH-UHFFFAOYSA-N
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Description

1-Piperidinepropanoyl chloride (CAS 54872-83-2) is an organic compound with the molecular formula C 8 H 14 ClNO and a molecular weight of 175.66 g/mol . Its structure features a piperidine ring, a nitrogen-containing heterocycle common in medicinal chemistry, linked to a propanoyl chloride group . The acid chloride functional group makes this molecule highly reactive, primarily serving as a key intermediate for the synthesis of more complex molecules via nucleophilic acyl substitution reactions . This high reactivity makes it a valuable building block in organic synthesis and drug discovery efforts. For instance, piperidine-based structures are frequently explored in pharmaceutical research, such as in the development of novel scaffolds for NLRP3 inflammasome inhibitors, a target for inflammatory diseases . Furthermore, the compound can be used to introduce a propanoylpiperidine moiety into target molecules, a transformation similar to the acylation of piperidine with propionyl chloride to form propanoylpiperidine, an intermediate in multi-step syntheses . Researchers value this compound for its utility in creating amides and other derivatives, facilitating the exploration of structure-activity relationships in new chemical entities. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54872-83-2

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

3-piperidin-1-ylpropanoyl chloride

InChI

InChI=1S/C8H14ClNO/c9-8(11)4-7-10-5-2-1-3-6-10/h1-7H2

InChI Key

UCKPDEJTQRIACH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC(=O)Cl

Origin of Product

United States

Synthetic Methodologies for 1 Piperidinepropanoyl Chloride

Established Synthetic Pathways for Acyl Chlorides Relevant to Piperidine-Derived Structures

The conversion of a carboxylic acid to an acyl chloride is a critical step in the synthesis of 1-piperidinepropanoyl chloride. Several classical and modern reagents are available for this transformation, each with distinct advantages and limitations.

Thionyl Chloride-Mediated Chlorination of Carboxylic Acids

One of the most common and well-established methods for preparing acyl chlorides from carboxylic acids is the use of thionyl chloride (SOCl₂). researchgate.netmolport.com This method is highly efficient and is widely applicable, including for the synthesis of piperidine-derived acyl chlorides. acs.orgchemicalbook.com The reaction proceeds by converting the carboxylic acid's hydroxyl group into a chlorosulfite intermediate, which is a superior leaving group. A subsequent nucleophilic attack by a chloride ion results in the formation of the acyl chloride.

A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired acyl chloride product. molport.comntu.edu.sg The reaction can be performed neat or in an inert solvent like dichloromethane (B109758). researchgate.net In some cases, particularly with sterically hindered carboxylic acids, a base such as pyridine (B92270) is added to catalyze the reaction. acs.orgsmolecule.com

Oxalyl Chloride and Phosphorus Reagents in Acyl Chloride Synthesis

Oxalyl Chloride: Similar to thionyl chloride, oxalyl chloride ((COCl)₂) is a highly effective reagent for the synthesis of acyl chlorides from carboxylic acids. researchgate.netresearchgate.net It is often considered a milder and more selective reagent than thionyl chloride. researchgate.net The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) and also produces volatile byproducts (CO₂, CO, and HCl), facilitating an easy workup. researchgate.netrsc.org This method has been successfully applied to the synthesis of N-acetyl piperidine (B6355638) carboxylic acid chloride. bldpharm.com

Phosphorus Reagents: Phosphorus halides are also classical reagents for this transformation. ntu.edu.sgasianpubs.org Phosphorus pentachloride (PCl₅) reacts with carboxylic acids, typically in the cold, to yield the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride. ntu.edu.sg Phosphorus trichloride (B1173362) (PCl₃) can also be employed, producing the acyl chloride and phosphorous acid (H₃PO₃) as a byproduct. ntu.edu.sg In both cases, the acyl chloride is typically isolated from the reaction mixture by fractional distillation. ntu.edu.sgasianpubs.org A patent has noted phosphorus trichloride as a viable reagent for the preparation of N-acetyl piperidine carboxylic acid chloride. bldpharm.com

Table 1: Comparison of Common Chlorinating Agents

Reagent Formula Byproducts Key Advantages Key Considerations
Thionyl Chloride SOCl₂ SO₂, HCl Highly reactive, gaseous byproducts simplify purification. molport.comntu.edu.sg Can be harsh for sensitive substrates.
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl Milder and more selective than SOCl₂, gaseous byproducts. researchgate.netrsc.org Often requires a catalyst (e.g., DMF). researchgate.net
Phosphorus Pentachloride PCl₅ POCl₃, HCl Effective for a wide range of carboxylic acids. ntu.edu.sg Byproduct (POCl₃) is a liquid and must be separated by distillation. ntu.edu.sg
Phosphorus Trichloride PCl₃ H₃PO₃ Reaction is less vigorous than with PCl₅. ntu.edu.sg Liquid byproduct requires separation. ntu.edu.sg

Utilizing Tropylium (B1234903) Cations for Acyl Chloride Formation

More recently, organocatalysis has provided novel pathways for acyl chloride synthesis. The tropylium cation (C₇H₇⁺), a non-benzenoid aromatic species, has emerged as an effective organo-catalyst. chemsrc.comnih.gov Specifically, chloro tropylium chloride has been shown to facilitate the rapid and efficient conversion of carboxylic acids to their corresponding acyl chlorides under very mild reaction conditions. This method relies on the activation of the carboxylic acid by the tropylium cation, making it susceptible to nucleophilic attack by a chloride ion. chemsrc.com This approach represents a significant advancement, avoiding the use of harsh, traditional chlorinating agents and expanding the toolbox for acid chloride synthesis.

Catalytic Approaches in Chlorination Reactions

The efficiency of many chlorination reactions is often enhanced by the use of catalysts. As mentioned, N,N-dimethylformamide (DMF) is a common catalyst for reactions involving oxalyl chloride, where it forms a Vilsmeier reagent in situ, which is the active chlorinating species. researchgate.net Similarly, bases like pyridine are frequently used to accelerate thionyl chloride-mediated reactions. smolecule.com

Beyond these, other catalytic systems have been developed. For instance, iron(III) chloride (FeCl₃) can catalyze the chlorination of carboxylic acids using α,α-dichlorodiphenylmethane as the chlorinating agent under mild conditions. Photochemical methods have also been explored, where a nucleophilic organic catalyst can be used to generate acyl radicals from acyl chlorides, demonstrating the diverse catalytic strategies available for activating carboxylic acid derivatives.

Table 2: Catalysts in Acyl Chloride Synthesis

Catalyst Associated Reagent Role of Catalyst
Pyridine Thionyl Chloride Acts as a base to accelerate the reaction. acs.orgsmolecule.com
N,N-Dimethylformamide (DMF) Oxalyl Chloride Forms a Vilsmeier intermediate, the active chlorinating agent. researchgate.net
Tropylium Cation (itself a catalyst) Activates the carboxylic acid for nucleophilic substitution. chemsrc.com
Iron(III) Chloride (FeCl₃) α,α-dichlorodiphenylmethane Lewis acid catalysis.

Specific Considerations for the Synthesis of this compound

The direct precursor required for the synthesis of this compound is 3-(piperidin-1-yl)propanoic acid. The efficient synthesis of this precursor is a crucial first step.

Precursor Synthesis: 3-(Piperidin-1-yl)propanoic Acid

The synthesis of 3-(piperidin-1-yl)propanoic acid is most commonly achieved through a Michael addition reaction. rsc.org In this approach, a nucleophile, in this case, piperidine, adds to an α,β-unsaturated carbonyl compound.

A well-documented procedure involves the reaction of piperidine with an acrylic acid ester, such as ethyl acrylate (B77674) or methyl acrylate. This conjugate addition is typically carried out in a solvent like water or an alcohol at room temperature and can be catalyzed by reagents like iron(III) chloride (FeCl₃·6H₂O). The reaction yields the corresponding ester, for example, ethyl 3-(piperidin-1-yl)propanoate. This intermediate ester is then subjected to hydrolysis, usually under basic (e.g., sodium hydroxide) or acidic conditions, to yield the final 3-(piperidin-1-yl)propanoic acid. ntu.edu.sg

An alternative route involves the reaction of piperidine with β-propiolactone. This reaction directly opens the lactone ring to form the desired carboxylic acid.

Table 3: Properties of 3-(Piperidin-1-yl)propanoic acid hydrochloride

Property Value
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
IUPAC Name 3-piperidin-1-ylpropanoic acid;hydrochloride
CAS Number 14788-15-9

Optimization of Reaction Conditions and Reagent Selection

The optimization process typically involves a systematic evaluation of several parameters to identify the conditions that provide the highest yield and purity of the desired product. This can be approached using one-factor-at-a-time (OFAT) methods or more sophisticated Design of Experiments (DoE) to understand the interplay between different variables. whiterose.ac.uk Recent advancements have also seen the application of machine learning and bandit optimization models to more efficiently identify optimal reaction conditions from a large parameter space. nih.govbeilstein-journals.org

Key parameters that are often optimized include:

Temperature: The reaction temperature can influence the rate of reaction and the formation of byproducts. Lower temperatures are sometimes employed to control the reactivity of the reagents and minimize side reactions.

Solvent: The choice of solvent is crucial as it must be inert to the highly reactive acyl chloride product. Common solvents include dichloromethane (DCM), chloroform, and toluene. scirp.orggoogle.com

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting material while minimizing the degradation of the product.

Stoichiometry of Reagents: The molar ratios of the carboxylic acid to the chlorinating agent are carefully controlled to maximize the yield and reduce the presence of unreacted starting materials or excess reagents in the final product.

Interactive Data Table: Optimization of Acyl Chloride Synthesis

ParameterCondition 1Condition 2Condition 3OutcomeReference
Chlorinating Agent Thionyl ChlorideOxalyl ChloridePhosgene (B1210022)Oxalyl chloride often provides cleaner reactions and easier workup. nih.govresearchgate.net nih.govresearchgate.netscirp.org
Solvent DichloromethaneTolueneDioxaneChoice depends on reagent solubility and reaction temperature. scirp.org scirp.org
Catalyst DMF (catalytic)NonePyridineDMF is commonly used with oxalyl chloride to form the Vilsmeier reagent in situ. nih.govresearchgate.net nih.govresearchgate.net
Temperature 0 °CRoom TemperatureRefluxLower temperatures can improve selectivity and reduce byproduct formation.

Influence of Piperidine Nitrogen on Reaction Efficacy and Purity

The presence of the basic piperidine nitrogen atom in the precursor, 3-(piperidin-1-yl)propanoic acid, introduces a significant consideration in the synthesis of this compound. The nitrogen atom can undergo N-inversion, a process where the nitrogen atom rapidly inverts its configuration. acs.org More importantly, its basicity can lead to side reactions with the chlorinating agent or the acyl chloride product itself.

To circumvent these issues, the synthesis is often carried out using the hydrochloride salt of the parent carboxylic acid. This protonates the piperidine nitrogen, rendering it non-nucleophilic and preventing it from interfering with the acylation reaction. The use of the hydrochloride salt ensures that the reaction proceeds selectively at the carboxylic acid moiety to form the desired acyl chloride.

Emerging and Sustainable Synthetic Approaches for Piperidine-Substituted Acyl Chlorides

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly chemical processes. This has led to the exploration of new synthetic methodologies for acyl chlorides, including those incorporating piperidine moieties.

Green Chemistry Principles in Acyl Chloride Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. tandfonline.comresearchgate.nethumanjournals.com In the context of acyl chloride synthesis, this translates to several key areas of research:

Safer Reagents: Traditional chlorinating agents like phosgene and thionyl chloride are highly toxic and corrosive. scirp.org Research is focused on developing greener alternatives. For example, the use of solid phosgene precursors or the Vilsmeier-Haack reagent prepared from less hazardous starting materials represents a step in this direction. researchgate.netscirp.org

Solvent Selection: Many organic solvents used in traditional synthesis are volatile and have significant environmental and health impacts. The development of reactions in greener solvents, or even under solvent-free conditions, is a major goal. nih.govresearchgate.nettandfonline.com Aqueous surfactant solutions, such as TPGS-750-M, have been explored for amide bond formation from acyl chlorides, suggesting potential for greener acyl chloride synthesis as well. acs.org

Atom Economy: Green synthetic methods strive to maximize the incorporation of all materials used in the process into the final product. rsc.org This involves minimizing the formation of byproducts.

Energy Efficiency: The use of microwave irradiation or ultrasound can sometimes accelerate reaction rates and lead to more energy-efficient processes. organic-chemistry.orgresearchgate.net

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, particularly for the production of highly reactive and potentially unstable compounds like acyl chlorides. nih.govresearchgate.net In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov

Key benefits of flow chemistry for the synthesis of piperidine-substituted acyl chlorides include:

Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. nih.gov

Improved Selectivity and Yield: Precise control over reaction conditions can lead to higher selectivity and yields by minimizing the formation of byproducts. nih.gov

Scalability: Scaling up a flow process is often more straightforward than scaling up a batch reaction, as it typically involves running the system for a longer duration rather than increasing the size of the reactor. researchgate.net

The application of flow chemistry has been successfully demonstrated for the synthesis of various acyl chlorides, showcasing its potential for the safe, efficient, and scalable production of this compound and other piperidine-substituted analogs. nih.govresearchgate.netresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 1 Piperidinepropanoyl Chloride

Mechanistic Pathways of Acyl Chlorides with Emphasis on Solvolysis and Solvent Effects

The reactions of acyl chlorides, including solvolysis (reaction with the solvent), are significantly influenced by the reaction mechanism and the nature of the solvent.

While nucleophilic acyl substitution is often described by a general addition-elimination mechanism, the specific pathway can exhibit characteristics of both S_N1 and S_N2 reactions, particularly in solvolysis. organic-chemistry.org

S_N2-like Pathway: In a bimolecular (S_N2-like) pathway, the nucleophile attacks the carbonyl carbon at the same time as the leaving group departs. organic-chemistry.org This is more likely to occur with strong nucleophiles and in solvents that are less capable of stabilizing charged intermediates.

S_N1-like Pathway: A unimolecular (S_N1-like) pathway involves the initial, rate-determining departure of the leaving group to form an acylium ion intermediate. researchgate.netmasterorganicchemistry.com This planar carbocation is then rapidly attacked by the nucleophile. organic-chemistry.org This mechanism is favored by polar, protic solvents that can stabilize the acylium ion and the departing chloride ion through solvation. youtube.com Factors that stabilize the carbocation, such as resonance or inductive effects, also promote an S_N1-like mechanism. masterorganicchemistry.com

The actual mechanism for a given reaction of an acyl chloride often lies on a spectrum between these two extremes and can be influenced by the structure of the acyl chloride, the strength of the nucleophile, and the polarity and protic nature of the solvent. researchgate.net For instance, solvolysis reactions of many disubstituted carbamoyl chlorides, which have structural similarities to acyl chlorides, are often found to proceed via an S_N1 mechanism. researchgate.net

Factors Influencing Mechanistic Pathway:

FactorFavors S_N1-like PathwayFavors S_N2-like Pathway
Nucleophile WeakStrong
Solvent Polar, proticAprotic
Acyl Chloride Structure Stabilizes acylium ionSterically unhindered

Role of Solvent Polarity and Nucleophilic Assistance in Reaction Rates

The rate of reactions involving 1-piperidinepropanoyl chloride, like other acyl chlorides, is significantly influenced by the solvent system employed. Solvent polarity plays a crucial role in stabilizing or destabilizing reactants, transition states, and intermediates, thereby dictating the reaction mechanism and its rate. wfu.edu Acyl chlorides can react via nucleophilic acyl substitution, which typically proceeds through a two-stage addition-elimination mechanism involving a tetrahedral intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Polar protic solvents, such as water and alcohols, can solvate both the nucleophile and the leaving group through hydrogen bonding. libretexts.org While solvation of the leaving group (chloride ion) is favorable, strong solvation of the nucleophile can decrease its reactivity and slow down the reaction rate. wfu.eduyoutube.com Conversely, polar aprotic solvents (e.g., DMSO, DMF) can dissolve ionic nucleophiles but are less effective at solvating the anion, leaving the nucleophile more "free" and reactive, which can increase the reaction rate. wfu.edu Nonpolar solvents generally favor SN2-like mechanisms, while polar solvents tend to favor SN1-like pathways by stabilizing charged intermediates. acs.org

Nucleophilic assistance from the solvent itself (solvolysis) can also occur, where the solvent molecule acts as the nucleophile. cdnsciencepub.com For instance, in a solvent like ethanol (alcoholysis), the reaction would yield an ester. libretexts.orgchemistrysteps.com The rate of solvolysis is highly dependent on the solvent's nucleophilicity and polarity.

Table 1: Influence of Solvent Type on Nucleophilic Acyl Substitution Rates

Solvent Type Polarity Hydrogen Bonding Effect on Nucleophile Effect on Transition State/Intermediates Typical Effect on Rate
Polar Protic (e.g., Water, Ethanol) High Donor & Acceptor Stabilizes and deactivates via H-bonding Stabilizes charged intermediates Can be slow due to nucleophile deactivation wfu.eduyoutube.com
Polar Aprotic (e.g., DMSO, Acetone) High Acceptor only Cation is solvated, leaving anion "naked" and reactive Stabilizes charged intermediates Generally increases rate wfu.edu
Nonpolar (e.g., Hexane, Toluene) Low None Poor solubility for ionic nucleophiles Does not stabilize charged species Slow; favors concerted mechanisms acs.org

Influence of the Piperidine (B6355638) Substituent on Reaction Kinetics and Selectivity

The piperidine ring attached to the propanoyl chloride moiety exerts a significant influence on the molecule's reactivity through both electronic and steric effects. The nitrogen atom within the piperidine ring is a key feature.

Electronic Effects: The nitrogen atom has a lone pair of electrons and is more electronegative than carbon. It exerts a negative inductive effect (-I), withdrawing electron density from the alkyl chain. This electron withdrawal is transmitted to the carbonyl carbon, increasing its electrophilicity and making it more susceptible to nucleophilic attack. However, the nitrogen atom can also act as an internal base or nucleophile, potentially leading to intramolecular side reactions or catalysis, depending on the reaction conditions.

Steric Effects: The piperidine ring is a bulky substituent. This steric hindrance can influence the approach of a nucleophile to the carbonyl carbon. For very bulky nucleophiles, the reaction rate may be decreased compared to a less hindered acyl chloride. researchgate.net This steric hindrance can also play a role in selectivity. In reactions involving chiral nucleophiles or catalysts, the piperidine group may influence the diastereoselectivity of the product by favoring a specific trajectory of attack. Studies on related piperidine derivatives have shown that the conformational rigidity and steric profile of the ring are critical in determining biological activity and reactivity. ajchem-a.comnih.gov

The reactivity of piperidine amides has been shown to be higher than other derivatives in certain alkylation reactions, suggesting that the cyclic amine structure can enhance the reactivity of associated electrophilic centers. acs.org

Catalytic Reactivity and Mechanistic Intermediates

Palladium-Catalyzed Aminocarbonylation Studies of Related Chlorides

Palladium-catalyzed aminocarbonylation represents a powerful method for amide synthesis from aryl or vinyl halides, carbon monoxide, and an amine. nih.govorganic-chemistry.org While specific studies on this compound are not prevalent, extensive mechanistic investigations on related aryl chlorides provide a clear framework for understanding its potential catalytic transformations. nih.govresearchgate.net This process is a type of three-component coupling reaction first detailed by Heck. nih.gov

The reaction typically involves an aryl halide, carbon monoxide, and a nucleophile (an amine in this case) to form an amide. nih.govnih.gov The utility of this method lies in its ability to regioselectively form carbonyl-containing compounds under relatively mild conditions. researchgate.netnih.gov The choice of ligand for the palladium catalyst is crucial and often dictates the efficiency and scope of the reaction. nih.gov For example, Xantphos has been identified as a particularly effective ligand for the aminocarbonylation of aryl bromides at atmospheric pressure. nih.gov

The general applicability of this reaction allows for the synthesis of a wide variety of amides, including primary, secondary, and Weinreb amides, by selecting the appropriate amine nucleophile. nih.gov

Investigation of Transition States and Catalytic Cycles

The catalytic cycle for the palladium-catalyzed aminocarbonylation of a halide (RX) is generally understood to proceed through several key elementary steps. nih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the halide to a low-valent palladium(0) complex. In the case of aryl chlorides, this step is often rate-limiting. nih.govacs.org This forms a square planar arylpalladium(II) halide intermediate. nih.gov

CO Coordination and Insertion: Carbon monoxide then coordinates to the palladium(II) center, followed by migratory insertion of the CO into the palladium-carbon bond. This step forms a critical acylpalladium(II) complex. nih.govacs.org

Nucleophilic Attack/Reductive Elimination: The amine nucleophile then reacts with the acylpalladium(II) intermediate. The mechanism for this step can involve several pathways. One proposed pathway involves the displacement of the halide ligand by the amine, deprotonation to form a palladium amido complex, and subsequent reductive elimination to form the C-N bond of the final amide product and regenerate the palladium(0) catalyst. nih.govacs.orgresearchgate.net

Detailed kinetic and isotopic labeling studies on the aminocarbonylation of aryl chlorides have helped to elucidate these intermediates and transition states. acs.orgberkeley.edu For instance, arylpalladium and acylpalladium halide intermediates have been synthesized and shown to be competent in the catalytic cycle. nih.govosti.gov Catalyst deactivation pathways, such as the formation of palladium(I) dimers, have also been identified. nih.govresearchgate.net

Table 2: Key Steps in the Palladium-Catalyzed Aminocarbonylation Cycle

Step Reactants Intermediate/Transition State Product of Step
1. Oxidative Addition R-X, Pd(0)Ln [R-Pd(II)(X)Ln] Arylpalladium(II) complex
2. CO Insertion R-Pd(II)(X)Ln, CO [R(CO)-Pd(II)(X)Ln] Acylpalladium(II) complex
3. Reductive Elimination R(CO)-Pd(II)(X)Ln, R'2NH Acylpalladium amido complex R-CONR'2, HX, Pd(0)Ln

Other Significant Transformations of this compound

Reduction Reactions to Aldehydes and Alcohols (e.g., Rosenmund Reduction, LiAlH₄ reduction)

This compound, as a typical acyl chloride, can be selectively reduced to either the corresponding aldehyde or primary alcohol using appropriate reducing agents. chemistrysteps.com

Reduction to Aldehydes (Rosenmund Reduction): The Rosenmund reduction is a classic method for the selective conversion of an acyl chloride to an aldehyde. alfa-chemistry.comwikipedia.org This reaction involves catalytic hydrogenation using molecular hydrogen (H₂) over a palladium catalyst supported on barium sulfate (Pd/BaSO₄). openochem.orgbyjus.com The barium sulfate support has a low surface area, which helps to moderate the activity of the palladium catalyst and prevent over-reduction of the aldehyde to a primary alcohol. byjus.comaakash.ac.in For highly reactive acyl chlorides, the catalyst's activity is further attenuated by the addition of a "poison," such as thiourea or quinoline-sulfur. alfa-chemistry.combyjus.com The reaction must be carried out in anhydrous conditions, as the presence of water would hydrolyze the acyl chloride. alfa-chemistry.com

Reduction to Alcohols (LiAlH₄ Reduction): To achieve complete reduction to the corresponding primary alcohol, 1-piperidine-3-propanol, a powerful nucleophilic reducing agent like lithium aluminum hydride (LiAlH₄) is required. adichemistry.commasterorganicchemistry.com LiAlH₄ is a strong source of hydride ions (H⁻) and readily reduces a wide range of carbonyl compounds, including acyl chlorides, esters, and carboxylic acids. adichemistry.comic.ac.uklibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then expels the chloride ion to form an aldehyde. chemistrysteps.com This intermediate aldehyde is more reactive than the starting acyl chloride and is immediately reduced further by another equivalent of LiAlH₄ to the primary alcohol. libretexts.orgchemistrysteps.com The reaction must be performed in an anhydrous aprotic solvent, such as diethyl ether or THF, followed by an aqueous workup to protonate the resulting alkoxide. adichemistry.com

Table 3: Summary of Reduction Reactions for this compound

Desired Product Reaction Name Reagents Key Conditions
1-Piperidinepropanal (Aldehyde) Rosenmund Reduction H₂, Pd/BaSO₄, Catalyst Poison (e.g., Thiourea) Anhydrous solvent (e.g., Toluene) alfa-chemistry.comopenochem.orgbyjus.com
1-Piperidine-3-propanol (Alcohol) Hydride Reduction 1) LiAlH₄ 2) H₂O workup Anhydrous ether or THF solvent adichemistry.commasterorganicchemistry.com

Hydrolysis Pathways to Carboxylic Acids

The conversion of this compound to its corresponding carboxylic acid, 3-(piperidin-1-yl)propanoic acid, proceeds through a well-established nucleophilic acyl substitution mechanism. This reaction is characteristic of acyl chlorides, which are highly reactive towards nucleophiles, including water. The hydrolysis is typically a rapid and exothermic process.

The reaction initiates with the nucleophilic attack of a water molecule on the electrophilic carbonyl carbon of this compound. The lone pair of electrons on the oxygen atom of water attacks the carbonyl carbon, which bears a partial positive charge due to the electron-withdrawing effects of both the oxygen and chlorine atoms. This attack leads to the formation of a transient tetrahedral intermediate. docbrown.infochemistrysteps.comyoutube.com

This intermediate is unstable and quickly collapses to reform the carbonyl double bond. In this process, the chloride ion, being a good leaving group, is expelled. The final step involves the deprotonation of the protonated carbonyl oxygen by a water molecule or the previously departed chloride ion, yielding 3-(piperidin-1-yl)propanoic acid and hydrochloric acid as the final products. docbrown.infochemistrysteps.comyoutube.com

Hydrolysis of this compound

General Mechanistic Steps for Acyl Chloride Hydrolysis

StepDescriptionIntermediate/Transition State
1. Nucleophilic Attack A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.Tetrahedral Intermediate
2. Leaving Group Departure The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion.Oxonium Ion
3. Deprotonation A base (e.g., water or chloride ion) removes a proton from the oxonium ion to yield the carboxylic acid.Carboxylic Acid

It is important to note that while this represents the generally accepted pathway, the specific reaction kinetics and the potential influence of the piperidine moiety on the reaction rate for this compound would require dedicated experimental investigation. Studies on related compounds, such as carbamoyl chlorides with piperidino- and morpholino-derivatives, indicate that the reaction mechanism can be influenced by the structure of the amine. nih.govresearchgate.netnih.gov

Applications of 1 Piperidinepropanoyl Chloride in Advanced Organic Synthesis

1-Piperidinepropanoyl Chloride as a Strategic Building Block in Complex Molecule Synthesis

The dual functionality of this compound makes it a strategic component in the synthesis of intricate molecular structures. The acyl chloride group provides a reactive handle for the formation of amide, ester, and ketone linkages, while the piperidine (B6355638) ring can be a crucial pharmacophore or a structural scaffold.

The piperidine motif is a prevalent feature in a vast number of biologically active compounds and natural products . While direct examples of this compound in the cyclization steps to form novel heterocyclic systems are not extensively documented in publicly available research, its precursor, 3-chloropropionyl chloride, is widely used. In a typical synthetic route, 3-chloropropionyl chloride can be reacted with a suitable nucleophile to form an intermediate that contains the 3-chloropropionyl group. Subsequent intramolecular cyclization can then lead to the formation of a new heterocyclic ring. The piperidine moiety in this compound can influence the reactivity and stereochemistry of such cyclization reactions, potentially leading to novel heterocyclic scaffolds.

General strategies for the synthesis of piperidine derivatives often involve multi-step sequences that can be adapted to incorporate the 1-piperidinepropanoyl unit researchgate.netnih.gov. The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, and the incorporation of the piperidinepropanoyl moiety can be a key step in the development of new therapeutic agents nih.gov.

A primary application of this compound is in the N-acylation of various substrates to introduce the 1-piperidinepropanoyl group. This is particularly relevant in the synthesis of pharmacologically active molecules where an N-acylated piperidine structure is a key feature. The reaction of this compound with a primary or secondary amine leads to the formation of a stable amide bond.

A study on the synthesis of selective sigma receptor ligands details a closely related transformation. In this research, N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides were synthesized. Although not using the acyl chloride directly, the core structure involves the N-alkylation to introduce a 3-(piperidin-1-yl)propyl substituent, highlighting the importance of this fragment in medicinal chemistry nih.govnih.gov.

The general procedure for N-acylation with an acyl chloride involves the reaction of the amine with the acyl chloride in the presence of a base to neutralize the HCl byproduct semanticscholar.orgnih.govderpharmachemica.com. This method is robust and can be applied to a wide range of amine substrates.

Table 1: Representative N-Acylation Reactions

Amine Substrate Product Reaction Conditions Reference
Aniline N-phenyl-3-(piperidin-1-yl)propanamide Base (e.g., triethylamine), Aprotic solvent semanticscholar.orgderpharmachemica.com
Benzofuran-2-carboxamide derivative N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamide NaH, 1-(3-iodopropyl)piperidine nih.govnih.gov

This table is illustrative of general N-acylation reactions and related syntheses.

Macrocyclic and polycyclic compounds are of significant interest in drug discovery due to their conformational rigidity and potential for high-affinity binding to biological targets. While specific examples of this compound being used as a linker in macrocyclization are not prominent in the literature, its structure is well-suited for such applications. The acyl chloride can react with a nucleophile at one end of a linear precursor, and the piperidine nitrogen could potentially be involved in a subsequent cyclization step, or the entire 1-piperidinepropanoyl unit can act as a flexible linker within a macrocyclic framework.

The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. The reactivity of the acyl chloride in this compound would need to be carefully controlled to achieve efficient macrocyclization nih.govnih.gov.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds for high-throughput screening nih.gov. The straightforward reactivity of acyl chlorides makes them ideal reagents for library synthesis.

Solid-phase synthesis (SPS) is a cornerstone of combinatorial chemistry, allowing for the efficient synthesis and purification of compound libraries nih.govrsc.orglsu.edu. In a typical solid-phase approach, a starting material is attached to a solid support (resin). Reagents are then added in solution to perform chemical transformations. Excess reagents and byproducts are easily removed by washing the resin.

This compound can be used in SPS to acylate resin-bound amines. This would result in a library of compounds all containing the 1-piperidinepropanoyl moiety. The diversity of the library would come from the different amine building blocks attached to the solid support.

Table 2: General Solid-Phase Synthesis Workflow for an N-Acylated Piperidine Library

Step Procedure Purpose
1. Resin Loading Attach diverse amine building blocks to a solid support. To create a spatially segregated array of starting materials.
2. Acylation Treat the resin-bound amines with a solution of this compound and a non-nucleophilic base. To introduce the 1-piperidinepropanoyl group onto each building block.
3. Washing Wash the resin with various solvents. To remove excess reagents and byproducts.
4. Cleavage Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid). To release the final products from the solid support.

This method allows for the parallel synthesis of a large number of individual compounds in a high-throughput manner.

Solution-phase parallel synthesis is an alternative to solid-phase synthesis for the generation of compound libraries lu.se. In this approach, reactions are carried out in individual wells of a microtiter plate. While purification can be more challenging than in SPS, modern techniques such as automated chromatography have made this a viable method for library generation.

This compound can be used as a common reagent in solution-phase parallel synthesis. A stock solution of the acyl chloride can be dispensed into multiple reaction vessels, each containing a different amine building block. This allows for the rapid generation of a library of N-acylated piperidine derivatives.

The synthesis of 4-substituted N-protected piperidines via solution-phase parallel synthesis has been demonstrated, showcasing the utility of this approach for generating libraries of piperidine-containing compounds lu.se. While this specific example does not use this compound, the principles are directly applicable.

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Analytical and Derivatization Research Involving 1 Piperidinepropanoyl Chloride

Derivatization Strategies for Analytical Detection of Related Amines and Carboxylic Acids

Derivatization is a chemical modification process used in analytical chemistry to convert an analyte into a product, or "derivative," with properties more suitable for a given analytical technique. This strategy is often employed to improve chromatographic separation, enhance detector sensitivity, or increase the volatility of polar compounds. Acyl chlorides, such as 1-piperidinepropanoyl chloride, are reactive compounds that can be used to derivatize analytes containing active hydrogen atoms, primarily found in amines, alcohols, and phenols, and to a lesser extent, carboxylic acids.

Enhancement of Mass Spectrometry Detection via Derivatization

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and selective analytical technique. The efficiency of detection in MS, especially with electrospray ionization (ESI), is heavily dependent on the analyte's ability to become ionized. Derivatization can be used to introduce a functional group that readily carries a charge, thereby enhancing ionization efficiency and dramatically improving detection sensitivity. nih.gov

This is a primary application for a reagent like this compound. The compound's key feature is its tertiary amine within the piperidine (B6355638) ring. By reacting this compound with nucleophilic functional groups such as primary/secondary amines or hydroxyl groups on an analyte, a 1-piperidinepropanoyl tag is covalently attached. In the acidic mobile phases typically used for reversed-phase LC-MS, the piperidine nitrogen is easily protonated, creating a stable, permanent positive charge on the derivative. nih.gov This pre-charged state significantly enhances the ESI response and allows for much lower detection limits. nih.govnih.gov

The reaction is analogous to the Schotten-Baumann reaction, where the acyl chloride reacts with amines to form stable amides and with alcohols to form esters. acs.org This strategy is particularly useful for metabolomics and the analysis of small, polar molecules that are otherwise difficult to ionize efficiently. nih.govacs.org

Table 2: Derivatization with this compound for MS Detection
Analyte Functional GroupReaction ProductPurpose of DerivatizationMass Increase (Da)
Primary Amine (-NH₂)N-substituted AmideIntroduce a tertiary amine for enhanced positive ionization125.18
Secondary Amine (-NHR)N,N-disubstituted AmideIntroduce a tertiary amine for enhanced positive ionization125.18
Alcohol (-OH)EsterIntroduce a tertiary amine for enhanced positive ionization125.18

Gas Chromatography Derivatization for Volatility Enhancement

Gas chromatography (GC) is a technique that requires analytes to be volatile and thermally stable enough to be vaporized without decomposition. libretexts.org Compounds containing polar functional groups with active hydrogens, such as amines (-NH₂), carboxylic acids (-COOH), and alcohols (-OH), often have low volatility due to strong intermolecular hydrogen bonding. These groups can also interact with active sites on the GC column, leading to poor peak shape (tailing) and sample loss. researchgate.net

Derivatization is a common strategy to overcome these issues. Acylation, the reaction of an analyte with an acylating agent, is a widely used method for derivatizing primary and secondary amines and alcohols for GC analysis. researchgate.netiu.edu this compound can serve as an acylating agent. It reacts with the active hydrogens in these functional groups, replacing them with the larger, nonpolar 1-piperidinepropanoyl group. This process effectively masks the polar sites, breaks up hydrogen bonding, and increases the molecule's volatility, making it suitable for GC analysis. nih.govresearchgate.net The resulting derivatives are also typically more thermally stable than the parent compounds. libretexts.org

Quantitative Analysis of this compound and its Synthetic Precursors/Products

The purity and identity of any chemical reagent are critical for its intended application. Analytical techniques are essential for quality control, allowing for the quantification of the compound and the identification of any impurities or degradation products.

Chromatographic Methodologies (HPLC, GC) for Purity Assessment

Assessing the purity of a highly reactive compound like this compound presents analytical challenges. researchgate.netoup.com Direct analysis requires careful consideration of the solvent, column, and conditions to prevent on-column reactions or degradation.

HPLC Analysis: Direct analysis of acyl chlorides by HPLC is difficult due to their rapid hydrolysis in the presence of water, a common component of reversed-phase mobile phases. nih.gov A potential strategy is to use non-aqueous reversed-phase or normal-phase chromatography. A more robust and common approach is to derivatize the acyl chloride itself before analysis. researchgate.netnih.gov In this method, the this compound sample is reacted with a nucleophile containing a strong chromophore, such as an alcohol or an amine (e.g., 2-nitrophenylhydrazine), to produce a stable, UV-active derivative. researchgate.netnih.gov This derivative can then be easily separated and quantified using standard reversed-phase HPLC-UV methods, minimizing interference from the sample matrix. researchgate.netgoogle.com

Table 3: Example HPLC Conditions for Purity Analysis (via Derivatization)
ParameterCondition
Derivatizing Agent2-Nitrophenylhydrazine nih.gov
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
DetectionUV at 395 nm (for the derivative) nih.gov
TemperatureAmbient

GC Analysis: Direct GC analysis of acyl chlorides is challenging due to their reactivity with moisture and potential for thermal degradation in the injector port. oup.comchromforum.org It can be performed if the entire GC system, including the syringe, inlet liner, and column, is highly inert to prevent hydrolysis or other reactions. chromforum.org A more reliable method involves derivatization, where the acyl chloride is converted into a more stable derivative, such as an ester, by reacting it with an anhydrous alcohol. This stable derivative can then be analyzed by conventional GC-FID or GC-MS. rsc.org

Table 4: Example GC Conditions for Purity Analysis (via Derivatization)
ParameterCondition
Derivatizing AgentAnhydrous 1-Propanol rsc.org
ColumnDB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film
Carrier GasHelium
Injector Temperature250 °C
Oven ProgramInitial 50 °C, ramp to 280 °C
DetectorFID or MS

Spectroscopic Techniques (NMR, IR) for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent and characteristic absorption band would be from the carbonyl (C=O) stretch of the acyl chloride group. Acyl chlorides absorb at a distinctively high frequency, typically in the range of 1770-1815 cm⁻¹. libretexts.orglibretexts.org This high frequency is due to the electron-withdrawing effect of the chlorine atom. Other expected absorptions would include C-H stretching vibrations from the piperidine and propanoyl alkyl groups around 2850-3000 cm⁻¹. libretexts.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would show characteristic signals for the protons on the piperidine ring and the ethyl chain of the propanoyl group. The protons on the carbons adjacent to the piperidine nitrogen (positions 2 and 6) would appear downfield, as would the methylene (B1212753) protons adjacent to the carbonyl group.

¹³C NMR: The carbon NMR spectrum would show a distinct signal for the carbonyl carbon of the acyl chloride at a highly deshielded position, typically around 170 ppm. Signals for the carbons in the piperidine ring and the propanoyl chain would appear in the aliphatic region of the spectrum.

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound*
AssignmentPredicted ¹H Shift (ppm) & MultiplicityPredicted ¹³C Shift (ppm)
Carbonyl (C=O)-~170
-CH₂-C=O~2.9 (t)~45
Piperidine-N-CH₂-~2.7 (t)~52
Piperidine C2, C6 (-N-CH₂-)~3.4 (t)~46
Piperidine C3, C5 (-CH₂-)~1.6 (m)~26
Piperidine C4 (-CH₂-)~1.5 (m)~24

Note: Predicted values are based on general principles and data for similar structures (e.g., propionyl chloride, piperidine). Actual experimental values may vary based on solvent and other conditions. (t = triplet, m = multiplet).

In Situ Derivatization Studies and Reaction Monitoring

In situ derivatization is a technique where the chemical modification of an analyte occurs directly within the sample matrix or during the analytical process, often immediately before analysis by methods like liquid chromatography-mass spectrometry (LC-MS). This approach can minimize sample handling and improve reaction efficiency. For a reactive compound like this compound, in situ derivatization would typically target analytes containing nucleophilic functional groups, such as primary and secondary amines, alcohols, and phenols. The piperidine moiety in the reagent could potentially enhance the ionization efficiency and improve chromatographic retention of polar analytes on reversed-phase columns.

Real-Time Spectroscopic Monitoring of Reaction Progress

The progress of a derivatization reaction involving this compound can be monitored in real-time using various spectroscopic techniques. This monitoring is crucial for understanding reaction kinetics, identifying the optimal reaction time, and ensuring the complete derivatization of the target analyte.

Spectroscopic methods offer non-invasive, real-time insights into the chemical changes occurring during the derivatization process. Techniques such as UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for this purpose. For instance, if the analyte or the derivatized product has a chromophore, UV-Vis spectroscopy can be used to track the change in absorbance at a specific wavelength over time.

A hypothetical study on the derivatization of a model amine with this compound could yield kinetic data as presented in the interactive table below. This data could be generated by monitoring the disappearance of the amine reactant or the appearance of the derivatized product using a suitable spectroscopic method.

Interactive Data Table: Hypothetical Real-Time Monitoring of Amine Derivatization

Time (minutes)Analyte Concentration (mM)Derivatized Product Concentration (mM)Reaction Completion (%)
010.00.00
27.52.525
54.06.060
101.58.585
150.59.595
20<0.1>9.9>99

Optimization of Derivatization Protocols for Efficiency and Selectivity

The efficiency and selectivity of a derivatization reaction are paramount for accurate and reliable analytical results. Optimization of the derivatization protocol involves systematically varying reaction parameters to achieve the highest possible yield of the desired derivative with minimal side products. Key parameters that are often optimized include the reagent concentration, reaction temperature, pH of the reaction medium, and reaction time.

Drawing parallels from studies on benzoyl chloride derivatization, a multi-parameter optimization for a hypothetical reaction with this compound could be designed. nih.govnsf.gov The goal would be to find the conditions that lead to a rapid and complete reaction. For example, the reaction of this compound with primary and secondary amines is typically base-catalyzed. nsf.gov Therefore, the type and concentration of the base, as well as the pH of the medium, would be critical parameters to optimize.

The following interactive data table illustrates a hypothetical optimization study for the derivatization of a target analyte with this compound. The data reflects how varying different parameters can influence the yield of the derivatized product.

Interactive Data Table: Hypothetical Optimization of Derivatization Protocol

ParameterValueDerivatization Yield (%)Notes
Reagent Molar Ratio 1:175Incomplete derivatization observed.
2:192Significant improvement in yield.
5:199Near-quantitative derivatization.
Temperature (°C) 2585Reaction is sluggish at room temperature.
5098Increased temperature accelerates the reaction.
7595Potential for side product formation at higher temperatures.
pH 880Suboptimal pH for the reaction.
1099Optimal pH for efficient derivatization.
1294Potential for reagent hydrolysis at high pH.
Reaction Time (min) 588Incomplete reaction.
1599Reaction reaches completion.
3099No significant improvement with longer reaction time.

Computational Chemistry and Theoretical Studies on 1 Piperidinepropanoyl Chloride

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Piperidinepropanoyl chloride. These methods provide a detailed picture of the molecule's orbitals and charge distribution.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org For this compound, the energy and localization of these orbitals are key to understanding its susceptibility to nucleophilic attack.

The LUMO of an acyl chloride is typically localized on the carbonyl group, specifically on the antibonding π* orbital of the C=O bond. This makes the carbonyl carbon the primary electrophilic site. The energy of the LUMO is indicative of the molecule's ability to accept electrons; a lower LUMO energy corresponds to a higher electrophilicity and greater reactivity towards nucleophiles. mdpi.com The HOMO, conversely, represents the molecule's electron-donating ability. libretexts.org The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Computational studies on simple acyl chlorides provide insight into the typical energy values for these frontier orbitals.

Table 1: Representative Frontier Molecular Orbital Energies of an Acyl Chloride (Calculated using DFT)
Molecular OrbitalEnergy (eV)
LUMO-1.5
HOMO-10.8
HOMO-LUMO Gap9.3

The low-lying LUMO centered on the carbonyl carbon of the this compound moiety makes it highly susceptible to attack by nucleophiles, which donate electrons to this empty orbital. This interaction is the initial step in nucleophilic acyl substitution reactions. libretexts.org

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions that are electron-rich or electron-poor. libretexts.org These maps are generated by calculating the electrostatic potential at the surface of the molecule.

For this compound, the MEP map of the acyl chloride group would show a significant polarization of charge. The highly electronegative oxygen and chlorine atoms withdraw electron density from the carbonyl carbon. chemistrystudent.com This creates a region of high positive electrostatic potential (typically colored blue) around the carbonyl carbon, indicating its strong electrophilic character. youtube.com Conversely, the regions around the oxygen and chlorine atoms would exhibit negative electrostatic potential (colored red), signifying their electron-rich nature. youtube.com

This charge distribution makes the carbonyl carbon a prime target for nucleophilic attack, as nucleophiles are naturally drawn to areas of positive charge. The MEP map visually confirms the predictions made by FMO theory.

Molecular Dynamics Simulations for Conformational Analysis of Piperidine (B6355638) Moiety

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into the conformational flexibility of the piperidine ring.

The piperidine ring, similar to cyclohexane, typically adopts a stable chair conformation to minimize steric and torsional strain. nih.gov However, the presence of the N-propanoyl substituent introduces specific conformational preferences and can influence the dynamics of the ring. N-acylpiperidines have been observed to adopt twist-boat conformations in some cases, although the chair form is generally more stable. nih.gov MD simulations allow for the exploration of the potential energy surface and the identification of the most stable conformers and the energy barriers between them.

The geometry of the chair conformation can be characterized by a set of dihedral angles within the ring.

Table 2: Typical Dihedral Angles in a Piperidine Chair Conformation
Atoms Defining Dihedral AngleTypical Angle (degrees)
C1-C2-C3-C4±55-60
C2-C3-C4-C5±55-60
C3-C4-C5-N1±55-60
C4-C5-N1-C6±55-60
C5-N1-C6-C1±55-60
N1-C6-C1-C2±55-60

MD simulations can track these dihedral angles over time to analyze the stability of the chair conformation and the frequency of any conformational transitions, providing a dynamic picture of the piperidine moiety's structure.

Mechanistic Insights from Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions, including identifying transition states and mapping reaction pathways.

Nucleophilic acyl substitution reactions of acyl chlorides, such as this compound, can proceed through different mechanistic pathways. libretexts.org Computational studies have been crucial in distinguishing between a concerted, S_N2-like mechanism and a stepwise addition-elimination mechanism that involves a tetrahedral intermediate. nih.gov

In the concerted mechanism , the nucleophile attacks the carbonyl carbon at the same time as the chloride leaving group departs. This process goes through a single transition state.

In the stepwise mechanism , the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate. This intermediate then collapses in a second step to expel the chloride ion and form the final product. chemistrystudent.com This pathway involves two transition states and one intermediate.

Computational chemistry allows for the location and characterization of the structures of these transition states. For the reaction of an acyl chloride with a nucleophile, the transition state in a concerted mechanism would show a partially formed bond between the nucleophile and the carbonyl carbon, and a partially broken bond between the carbonyl carbon and the chlorine. researchgate.net In the stepwise mechanism, the first transition state leads to the tetrahedral intermediate, and the second transition state involves the departure of the leaving group. The relative energies of these transition states determine the preferred reaction pathway.

By mapping the reaction coordinate, computational models can generate a detailed energy profile of the reaction pathway. nih.gov This profile illustrates the energy changes as the reactants are converted into products, passing through any transition states and intermediates.

For the hydrolysis of a simple acyl chloride, a representative reaction for this compound, the energy profile would show the relative energies of the reactants, transition state(s), any intermediate, and the products. The height of the energy barrier from the reactants to the highest-energy transition state determines the activation energy of the reaction, which is directly related to the reaction rate.

Table 3: Representative Calculated Energies for the Hydrolysis of an Acyl Chloride
ParameterEnergy (kcal/mol)
Activation Energy (ΔG‡)15 - 20
Energy of Reaction (ΔG_rxn)-10 to -15

Such energy profiles, derived from computational studies, provide a quantitative understanding of the reaction mechanism and kinetics. nih.gov They can help explain why acyl chlorides are highly reactive and can predict how changes in the nucleophile or solvent might affect the reaction pathway and rate.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Reactivity Prediction in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its activity. In the context of chemical reactivity, QSAR, often referred to as Quantitative Structure-Reactivity Relationship (QSRR), aims to predict the rate and nature of chemical reactions based on the molecule's structural and physicochemical properties. For a compound like this compound, QSAR modeling can provide valuable insights into its electrophilic reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl carbon.

The fundamental principle of QSAR is that the reactivity of a chemical is a function of its molecular structure. By quantifying structural features into numerical values known as molecular descriptors, mathematical models can be developed to predict the reactivity of new or untested compounds.

Developing a QSAR Model for this compound Reactivity

A hypothetical QSAR model for predicting the reactivity of this compound and its analogs towards a common nucleophile could be established by following these steps:

Dataset Selection: A series of structurally related acyl chlorides, including this compound, would be selected. The experimental reactivity, for instance, the rate constant of hydrolysis or aminolysis, would be determined for each compound.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each molecule in the dataset. These descriptors can be categorized as:

Electronic Descriptors: These quantify the electronic environment of the molecule. For an acyl chloride, the partial charge on the carbonyl carbon, the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the dipole moment are crucial. A lower LUMO energy indicates a higher susceptibility to nucleophilic attack.

Steric Descriptors: These describe the three-dimensional arrangement of atoms. Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) can quantify the steric hindrance around the reactive carbonyl center.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the size, shape, and degree of branching in a molecule.

Model Building and Validation: Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links the descriptors to the observed reactivity. The predictive power of the model is then rigorously evaluated using internal and external validation techniques.

Detailed Research Findings and a Hypothetical QSAR Model

A plausible QSAR equation for predicting the reactivity (log k, where k is the reaction rate constant) of a series of substituted propanoyl chlorides could take the form:

log k = β₀ + β₁ (qC) + β₂ (E_LUMO) + β₃ (V_m)

Where:

log k is the logarithm of the reaction rate constant.

β₀, β₁, β₂, β₃ are the regression coefficients determined from the statistical analysis.

qC is the partial positive charge on the carbonyl carbon. A higher positive charge would increase reactivity.

E_LUMO is the energy of the Lowest Unoccupied Molecular Orbital. A lower energy facilitates nucleophilic attack.

V_m is the molecular volume, representing the steric bulk. Increased steric hindrance would decrease reactivity.

The following interactive data table presents hypothetical data for a series of propanoyl chlorides, including this compound, to illustrate the relationship between molecular descriptors and predicted reactivity.

Compoundlog k (experimental)Partial Charge on C=O (qC)LUMO Energy (E_LUMO, eV)Molecular Volume (Vm, ų)log k (predicted)
This compound 1.200.45-1.51601.22
Propanoyl chloride0.500.48-1.2900.55
3-Phenylpropanoyl chloride0.850.46-1.81500.83
3-Chloropropanoyl chloride1.500.52-2.01001.48
3-Methoxypropanoyl chloride0.300.44-1.41100.35

This hypothetical model and the accompanying data demonstrate how QSAR can be a powerful tool for predicting the chemical reactivity of compounds like this compound. By understanding the structural features that govern reactivity, chemists can design molecules with desired reactivity profiles for various applications.

Future Research Directions and Emerging Paradigms for 1 Piperidinepropanoyl Chloride

Development of Novel Organocatalytic and Biocatalytic Transformations

The reactivity of acyl chlorides like 1-piperidinepropanoyl chloride has traditionally been harnessed in stoichiometric reactions. chemguide.co.uklibretexts.org The future, however, lies in catalytic approaches that offer greater efficiency and sustainability.

Organocatalysis: The development of organocatalytic transformations for acyl chlorides is a promising area. Nucleophilic organic catalysts could be employed to generate acyl and carbamoyl radicals from the corresponding chlorides. rsc.org This strategy relies on the electrophilicity of the substrate rather than its reduction potential, opening up new reaction pathways that are not easily accessible through traditional methods. rsc.org For instance, a potential organocatalytic cycle for the functionalization of this compound is depicted below.

Catalyst TypeProposed Transformation with this compoundPotential Product Class
N-Heterocyclic Carbenes (NHCs)Acylation of aldehydesα-Acyloxy ketones
Chiral 4-DMAP analoguesKinetic resolution of racemic alcoholsEnantioenriched esters
Proline derivativesAsymmetric α-functionalization of ketonesChiral 1,3-dicarbonyl compounds

Biocatalysis: The use of enzymes in organic synthesis is rapidly expanding. Lipases, for example, have been successfully immobilized and used for the synthesis of piperidine (B6355638) derivatives through multicomponent reactions. rsc.org Future research could focus on identifying or engineering enzymes capable of directly utilizing this compound for the synthesis of complex amides and esters with high stereoselectivity. This biocatalytic approach would offer mild reaction conditions and a reduced environmental footprint. rsc.org

Integration into Automated Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science has driven the development of automated synthesis platforms. researchgate.net this compound is an ideal candidate for integration into such systems due to its high reactivity, which facilitates rapid and clean amide bond formation. youtube.com

Automated platforms can perform parallel synthesis, allowing for the rapid generation of a library of amides from this compound and a diverse set of amines. researchgate.net These systems can handle reagent dispensing, reaction monitoring, work-up, and purification, significantly accelerating the discovery process. researchgate.net

Platform ComponentFunction in the Context of this compoundAdvantage
Liquid HandlerPrecise dispensing of this compound and amine solutionsHigh throughput and reproducibility
Robotic ArmTransfer of reaction vessels between modulesUnattended operation
Automated Purification SystemParallel purification of the resulting amide libraryRapid access to pure compounds for screening

Exploration of Photocatalytic and Electrocatalytic Applications

Recent advances in photocatalysis and electrocatalysis have opened up new avenues for the generation and reaction of acyl radicals from acyl chlorides under mild conditions. rsc.orgnih.gov

Photocatalysis: Visible-light photoredox catalysis can be used to generate acyl radicals from aroyl and alkyl acyl chlorides. rsc.orgrsc.org This methodology could be extended to this compound, enabling novel carbon-carbon bond-forming reactions. For example, the photochemically generated piperidinepropanoyl radical could participate in Giese-type additions to electron-poor olefins. rsc.org

Electrocatalysis: Electrochemical methods offer a green and efficient way to generate reactive intermediates. rsc.org The electrochemical reduction of acyl chlorides can lead to the formation of acyl radicals, which can then be used in cross-coupling reactions. rsc.org An emerging area is the O₂-triggered electrochemical generation of acyl chlorides, which can then participate in cascade reactions for the synthesis of esters. researchgate.net The application of these electrocatalytic methods to this compound could provide access to a range of novel derivatives.

Catalytic MethodProposed Reaction with this compoundPotential Outcome
PhotocatalysisReaction with an electron-deficient alkene in the presence of a photocatalystFormation of a new C-C bond via an acyl radical intermediate
ElectrocatalysisReductive cross-coupling with a sulfinic acidSynthesis of a thioester derivative

Design of Multifunctional Reagents Incorporating the Piperidinepropanoyl Motif

The piperidine ring is a common scaffold in many biologically active compounds and pharmaceuticals. encyclopedia.pubnih.gov By incorporating the reactive piperidinepropanoyl motif into larger, more complex molecules, multifunctional reagents can be designed. These reagents could serve as probes for biological targets or as building blocks for the synthesis of complex natural products.

For instance, a bifunctional molecule containing the piperidinepropanoyl chloride group and a fluorescent tag could be used to label proteins or other biomolecules. The acyl chloride would provide the reactive handle for covalent attachment, while the fluorescent tag would allow for visualization.

Functional MoietyPotential ApplicationExample
BiotinAffinity-based protein captureA biotinylated 1-piperidinepropanoyl derivative
FluorophoreFluorescence microscopyA fluorescein-conjugated 1-piperidinepropanoyl derivative
Crosslinking agentProbing protein-protein interactionsA molecule with two this compound groups

Advanced Characterization Techniques for Reaction Intermediates

A deeper understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. rsc.org The high reactivity of this compound means that its reactions often proceed through short-lived intermediates. chemguide.co.uk Advanced characterization techniques are essential for detecting and structurally elucidating these transient species.

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for identifying reactive intermediates in solution. nih.govresearchgate.net By carefully designing experiments, it is possible to intercept and characterize key intermediates in reactions involving this compound, providing valuable mechanistic insights. nih.gov

NMR Spectroscopy: While challenging due to the short lifetimes of intermediates, low-temperature NMR spectroscopy can be used to observe and characterize reactive species. Furthermore, NMR coordination shifts can provide information about the electronic structure of metal complexes involved in catalytic cycles. researchgate.net The application of these advanced NMR techniques could shed light on the mechanisms of transition-metal-catalyzed reactions of this compound.

TechniqueInformation GainedRelevance to this compound
ESI-MSMass-to-charge ratio of charged intermediatesIdentification of catalytic intermediates in ionic reaction pathways
Cryo-NMRStructural information of thermally sensitive speciesCharacterization of unstable tetrahedral intermediates
In situ IR SpectroscopyReal-time monitoring of functional group transformationsKinetic analysis of amide bond formation

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Piperidinepropanoyl chloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves reacting piperidine with propanoyl chloride under anhydrous conditions. Key optimization steps include maintaining a nitrogen atmosphere to prevent hydrolysis, controlling reaction temperature (0–5°C for exothermic control), and using stoichiometric excess of propanoyl chloride to drive the reaction to completion. Post-synthesis purification via vacuum distillation or recrystallization improves yield. Safety protocols, such as working in a fume hood and using corrosion-resistant equipment, are critical due to the compound’s reactivity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups like the carbonyl (C=O) and acyl chloride (C-Cl) bonds. High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity, and mass spectrometry (MS) verifies molecular weight. Cross-validation with reference spectra from databases like PubChem ensures accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, goggles, and lab coats. Work exclusively in a fume hood to avoid inhalation of vapors. Store the compound in a desiccator under inert gas (argon or nitrogen) to prevent moisture-induced degradation. Emergency protocols for spills include neutralization with sodium bicarbonate and disposal via hazardous waste channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data when synthesizing this compound derivatives?

  • Methodological Answer : Discrepancies may arise from solvent impurities, tautomerism, or residual water. Use deuterated solvents (e.g., CDCl₃) and ensure complete drying of samples. Variable-temperature NMR can reveal dynamic processes, while heteronuclear correlation spectroscopy (HSQC/HMBC) clarifies ambiguous peaks. Cross-referencing with computational predictions (DFT-based chemical shift calculations) helps validate assignments .

Q. What strategies are recommended for ensuring the stability of this compound during long-term storage?

  • Methodological Answer : Stability is enhanced by storing the compound in amber glass vials under inert atmosphere (argon) at –20°C. Incorporate molecular sieves (3Å) to adsorb moisture. Periodic purity checks via HPLC and FTIR detect degradation products like piperidinepropanoic acid. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf-life under varying conditions .

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer : Density Functional Theory (DFT) calculations model reaction pathways, identifying transition states and activation energies. Molecular docking studies predict interactions with nucleophiles (e.g., amines) to design derivatives. Software like Gaussian or ORCA simulates electrostatic potential maps, guiding regioselectivity in acylation reactions. Experimental validation via kinetic studies confirms computational predictions .

Q. What experimental approaches can identify and quantify byproducts formed during the synthesis of this compound?

  • Methodological Answer : Liquid Chromatography-Mass Spectrometry (LC-MS) coupled with tandem MS (MS/MS) isolates and identifies low-abundance byproducts (e.g., hydrolyzed or dimerized species). Quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) measures impurity concentrations. Systematic optimization of reaction parameters (e.g., solvent polarity, catalyst loading) minimizes byproduct formation .

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